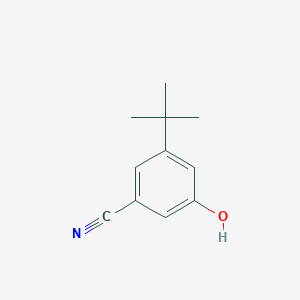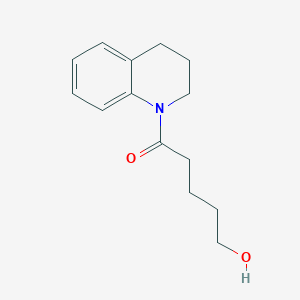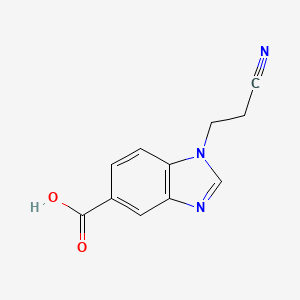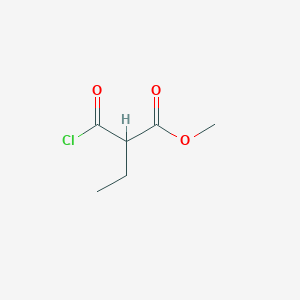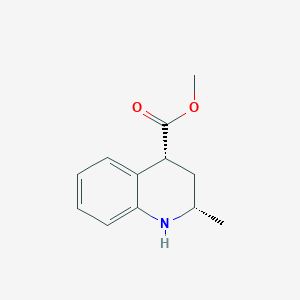
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is an organic compound with a complex structure that includes an indole ring substituted with a dimethylaminoethoxy group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the dimethylaminoethoxy moiety. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group can enhance the compound’s ability to cross cell membranes, while the methoxy group can influence its binding affinity and selectivity. The indole ring is known to interact with various biological targets, potentially modulating signaling pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the indole and methoxy groups.
5-Methoxyindole: Contains the indole and methoxy groups but lacks the dimethylaminoethoxy group.
N,N-Dimethyltryptamine (DMT): Contains the indole ring and dimethylamino group but differs in the overall structure.
Uniqueness
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-[(5-methoxy-1H-indol-6-yl)oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)6-7-17-13-9-11-10(4-5-14-11)8-12(13)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI-Schlüssel |
MFCOZZVJQJYWJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=C(C=C2C=CNC2=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methylthio-4-[6-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8504266.png)
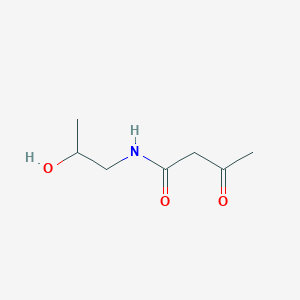

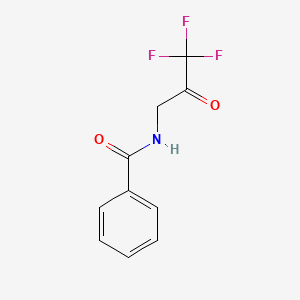
![N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride](/img/structure/B8504287.png)
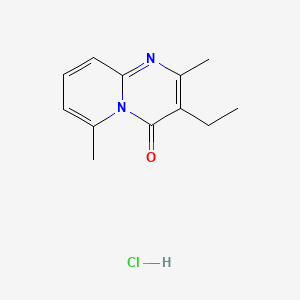
![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)

![4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)
